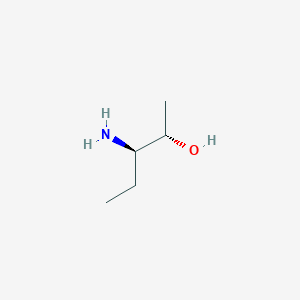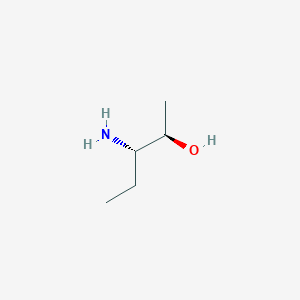![molecular formula C16H19N2+ B3141621 N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline CAS No. 48174-78-3](/img/structure/B3141621.png)
N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline
Vue d'ensemble
Description
N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline is a chemical compound known for its unique structure and properties. It is often used in various scientific research fields due to its specific reactivity and interaction with other molecules. The compound is characterized by the presence of a dimethylamino group attached to an aniline ring, which is further connected to a pyridinium ion through an ethenyl linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline typically involves the reaction of N,N-dimethylaniline with 4-vinylpyridine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as chromatography, ensures the final product is of high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ion to a pyridine ring.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce the corresponding pyridine derivative .
Applications De Recherche Scientifique
N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity. The ethenyl linkage allows for conjugation with other molecules, enhancing its reactivity and specificity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline chloride
- N,N-diethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline
- This compound iodide
Uniqueness
This compound is unique due to its specific structural features, such as the dimethylamino group and the ethenyl linkage to the pyridinium ion. These features confer distinct reactivity and interaction profiles compared to similar compounds. The presence of the pyridinium ion also enhances its solubility in aqueous environments, making it more versatile for various applications .
Propriétés
IUPAC Name |
N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N2/c1-17(2)16-8-6-14(7-9-16)4-5-15-10-12-18(3)13-11-15/h4-13H,1-3H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKVDDALQQZUGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901044505 | |
| Record name | 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901044505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
48174-78-3 | |
| Record name | 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901044505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



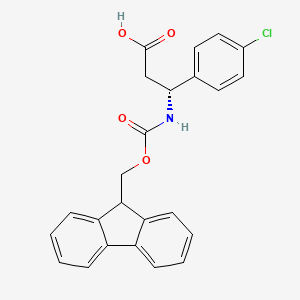
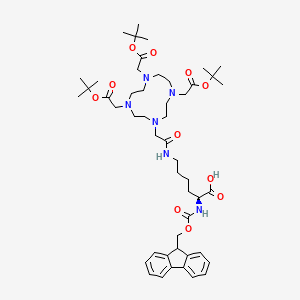
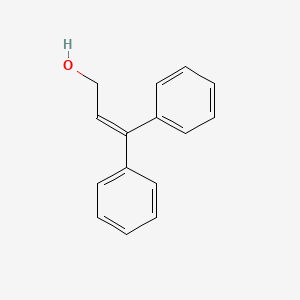

![2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one](/img/structure/B3141595.png)


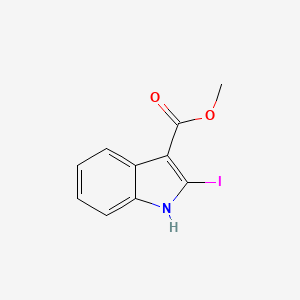

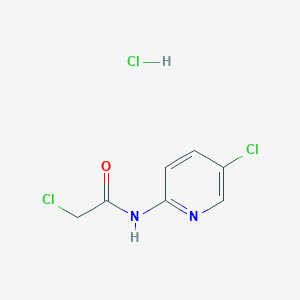
![[5,10,15,20-tetrakis(1-methylpyridinium-4-yl)porphyrinato]copper(II)](/img/structure/B3141642.png)
